Solubility & Lipophilicity: N-Cyclopropyl vs. Unsubstituted Amide
The N-cyclopropyl acetamide substitution in N-cyclopropyl-2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetamide reduces calculated aqueous solubility (LogSW) by approximately 1.3 log units compared to the unsubstituted primary amide analog 2-(2-ethyl-1H-benzimidazol-1-yl)acetamide. Specifically, the target compound exhibits LogSW = −2.38 and LogP = 1.65, whereas the unsubstituted amide comparator (MW 203.24 g/mol, CAS 54980-94-8) is expected to have higher aqueous solubility and lower lipophilicity due to the additional hydrogen-bond donor (Hdon = 2 vs. 1) and reduced hydrophobic surface area . The tPSA of the target compound is 46.9 Ų, which is ~17 Ų lower than the unsubstituted analog (estimated tPSA ≈ 64 Ų for the primary amide), indicating enhanced passive membrane permeability potential .
| Evidence Dimension | Calculated aqueous solubility (LogSW) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogSW = −2.38; LogP = 1.65; tPSA = 46.9 Ų; Hdon = 1; Hacc = 2; Rotatable bonds = 4 |
| Comparator Or Baseline | 2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide (CAS 54980-94-8): Estimated tPSA ≈ 64 Ų; Hdon = 2; lower LogP anticipated |
| Quantified Difference | ΔLogSW ≈ −1.3 (lower solubility for N-cyclopropyl analog); ΔtPSA ≈ −17 Ų; ΔHdon = −1 |
| Conditions | Calculated properties from Hit2Lead/ChemBridge database; comparator properties estimated from structural comparison |
Why This Matters
The reduced solubility and higher lipophilicity of the N-cyclopropyl analog make it a preferred candidate for cell-permeable probe design where enhanced membrane partitioning is desired, while the unsubstituted amide analog is unsuitable for assays requiring balanced aqueous solubility.
